molecular formula C7H6ClNO3 B146376 4-Chloro-3-nitrobenzyl alcohol CAS No. 55912-20-4

4-Chloro-3-nitrobenzyl alcohol

Cat. No. B146376
CAS RN: 55912-20-4
M. Wt: 187.58 g/mol
InChI Key: QLLRQJDSYJIXTN-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzyl alcohol is a chemical compound that serves as a potential intermediate in the synthesis of various heterocyclic compounds. Although the provided papers do not directly discuss 4-Chloro-3-nitrobenzyl alcohol, they do provide insights into the reactivity and synthesis of closely related compounds, which can be informative for understanding the chemistry of 4-Chloro-3-nitrobenzyl alcohol.

Synthesis Analysis

The synthesis of related compounds, such as 4-nitrobenzyl 2-chloroacetate, has been achieved using 4-nitrobenzyl alcohol and chloroacetic acid with immobilized lipase as a catalyst . Ultrasound-assisted lipase catalysis has also been employed to improve the synthesis efficiency, achieving a high conversion rate . These methods highlight the potential for enzymatic and ultrasound-assisted techniques in the synthesis of 4-Chloro-3-nitrobenzyl alcohol derivatives.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, has been elucidated using X-ray crystallography . This technique could similarly be applied to determine the precise molecular structure of 4-Chloro-3-nitrobenzyl alcohol and its derivatives, providing valuable information for further chemical analysis and drug design.

Chemical Reactions Analysis

The reactivity of nitrobenzyl compounds has been studied extensively. For instance, 4-nitrobenzylidene dichloride reacts with hydroxide ions to form dimeric products through an electron transfer or radical mechanism . Similarly, 4-nitrobenzyl chloride undergoes α-proton extraction by alkali, which can be influenced by the presence of substituents on the aromatic ring . These studies suggest that 4-Chloro-3-nitrobenzyl alcohol may also undergo interesting chemical reactions, particularly in the presence of nucleophiles or bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-nitrobenzyl alcohol can be inferred from related compounds. For example, the presence of electron-withdrawing nitro and chloro groups can affect the compound's reactivity and solubility. The steric effects of substituents on the aromatic ring can inhibit certain reactions, such as α-proton extraction, and favor others, like SN2 displacement . These insights can be applied to predict the behavior of 4-Chloro-3-nitrobenzyl alcohol in various chemical environments.

Scientific Research Applications

Enzymatic Synthesis

4-Chloro-3-nitrobenzyl alcohol has been studied in the context of enzymatic synthesis. For example, its derivative, 4-nitrobenzyl 2-chloroacetate, was synthesized using ultrasound-assisted lipase catalysis, achieving a high conversion rate under optimized conditions (Hui, 2012).

Photocatalytic Oxidation

The compound has been involved in studies of photocatalytic oxidation. It was used in the transformation of benzyl alcohol derivatives to corresponding aldehydes under a TiO2 photocatalyst, showing high conversion and selectivity under both UV-light and visible light irradiation (Higashimoto et al., 2009).

Analytical Chemistry Applications

Kinetic Studies

The kinetics of its enzymatic reactions have been studied. For instance, the lipase catalytic synthesis of its derivatives like 4-nitrobenzyl 2-chloroacetate has been explored, providing insights into reaction mechanisms and optimization (Ping-fang, 2012).

Metabolism Studies

It's also been used in metabolism studies, particularly in understanding how nitrotoluenes are processed in the liver. These studies provide insights into how different nitrobenzyl alcohols are metabolized and their potential impacts on health and pharmacology (Debethizy & Rickert, 1984).

Bioreductive Drug Research

The compound has relevance in the development of bioreductive drugs. For example, 4-nitrobenzyl carbamates, a class of compounds including derivatives of 4-Chloro-3-nitrobenzyl alcohol, have been studied for their potential as triggers in bioreductive prodrug strategies (Hay et al., 1999).

Synthetic Chemistry

Its utility extends to synthetic chemistry, where it's used for synthesizing various compounds. For example, the synthesis of 4-nitrobenzyl 2-chloroacetate, a related compound, has been explored using 4-nitrobenzyl alcohol and chloroacetic acid, offering pathways for creating new chemicals and materials (Wei Chang-mei, 2007).

Photoreactive Group in Drug Discovery

Its derivatives have been used in photoreactive labeling and crosslinking with amine selectivity, having applications in drug discovery and chemical biology (Wang et al., 2020).

Safety And Hazards

“4-Chloro-3-nitrobenzyl alcohol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, gastrointestinal irritation with nausea, vomiting and diarrhea, and respiratory tract irritation .

properties

IUPAC Name

(4-chloro-3-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLRQJDSYJIXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204515
Record name 4-Chloro-3-nitrobenzenemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-nitrobenzyl alcohol

CAS RN

55912-20-4
Record name 4-Chloro-3-nitrobenzenemethanol
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Record name 4-Chloro-3-nitrobenzyl alcohol
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Record name 4-Chloro-3-nitrobenzenemethanol
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Record name 4-chloro-3-nitrobenzyl alcohol
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Record name 4-CHLORO-3-NITROBENZYL ALCOHOL
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Synthesis routes and methods I

Procedure details

4-chloro-3-nitrobenzoic acid was subjected to borane reduction to yield 4-chloro-3-nitrobenzyl alcohol. The benzyl alcohol compound was treated with sodium sulfide, and 4,4'-dithiobis(3-aminobenzyl alcohol) thus obtained was caused to react with triphenylphosphine in dioxane, and further with 1-cyanoguanidine to yield 5-hydroxymethyl-2-guanidinobenzothiazole. Then, the hydroxymethyl compound (0.5 g) was refluxed with heating for 15 minutes in an aqueous 47% hydrobromic acid solution (5 ml) to yield 5-bromomethyl-2-guanidinobenzothiazole.hydrobromide (0.63 g).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 4-chloro-3-nitrobenzaldehyde (5.0 g, 27 mmol) in EtOH (100 mL) at rt was added portion wise NaBH4 (1.02 g, 1 eq). The mixture was stirred at RT for 2 h, concentrated in vacuo and partitioned between ether and water. The organic layer was washed with brine, dried over MgSO4 and concentrated. The title alcohol was recovered as a brownish solid (4.96 g, 98%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
A Warshawsky, R Kalir… - The Journal of Organic …, 1978 - ACS Publications
… XE-305 (10 g) was reacted with 10 g (53 mmol) of 4-chloro-3nitrobenzyl alcohol in 50 mL of nitrobenzene containing 10 g (76 mmol) of aluminum chloride for 3 days at 70 C. The …
Number of citations: 51 pubs.acs.org
C Nájera, MN Roy - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… Preparative Methods: prepared from copolystyrene/1 mol % divinylbenzene (100–200 or 200–400 mesh) and 4-chloro-3-nitrobenzyl alcohol using aluminium trichloride at 90 C, …
Number of citations: 2 onlinelibrary.wiley.com
R Fuchs, DM Carlton - The Journal of Organic Chemistry, 1962 - ACS Publications
The rates of reaction of a series of 4-substituted a-chloro-3-nitrotoluenes with thiosulfate do not fall on the U-shaped curve for the 4-substituted-chlorotoluenes, but describe a separate U…
Number of citations: 21 pubs.acs.org
JL Kelley, JA Linn, JWT Selway - Journal of medicinal chemistry, 1989 - ACS Publications
… The 4-chloro-3-nitrobenzyl bromide was obtained from 4-chloro-3-nitrobenzyl alcohol according to method I. "The 3,4-dimethylbenzyl chloride (68) was prepared from 3,4-…
Number of citations: 48 pubs.acs.org
K Schiemann, HDH Showalter - The Journal of Organic Chemistry, 1999 - ACS Publications
… Following a solution model study utilizing benzene as a surrogate for polystyrene (see Supporting Information), reaction of polystyrene with 4-chloro-3-nitrobenzyl alcohol (6) 7a under …
Number of citations: 58 pubs.acs.org
BJ Cohen, MA Kraus, A Patchornik - Journal of the American …, 1981 - ACS Publications
Two reagents reacting avidly with each otherin solution are rendered mutually inactive by attaching each to a separate batch of insoluble polymer. Two-stage reactions in which a …
Number of citations: 139 pubs.acs.org
MVR Reddy, P Venkatapuram… - Journal of medicinal …, 2011 - ACS Publications
… 4-Chloro-3-nitrobenzyl Alcohol (4d) Reduction of 4-chloro-3-nitrobenzaldehyde yielded the corresponding 4-chloro-3-nitrobenzyl alcohol. The yield of this reaction was 81%, giving a …
Number of citations: 98 pubs.acs.org
NL Allinger, HM Blatter - The Journal of Organic Chemistry, 1962 - ACS Publications
The syntheses and physical properties including dipole moments of cis-and írans-2-fluoro-4-¿-butylcyclohexanone are described. From the dipole moment of 2-fluorocyclohexanone it …
Number of citations: 39 pubs.acs.org
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
JG Kim, YK Song, SY Jeon, YJ Lim, H Ju… - Chinese Journal of …, 2011 - Wiley Online Library
… As illustrated in Scheme 1, our new method employs 4-chloro-3-nitrobenzyl alcohol (1), 1-chloro-4-methyl-2nitrobenzene (2), or 2-(4-chlorophenyl)acetonitrile (3) as starting materials. 2-…
Number of citations: 3 onlinelibrary.wiley.com

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